8-[4-(1,3-thiazol-2-yloxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane
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Description
8-[4-(1,3-thiazol-2-yloxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C19H19N5O2S and its molecular weight is 381.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Reactivity
The synthesis of heterocyclic compounds, such as azabicyclo and diazabicyclo octanes, demonstrates the importance of these structures in accessing a wide range of chemical entities. For instance, studies on the catalytic synthesis of pyrazolo and triazolo derivatives using diazabicyclo octanes under ultrasound acceleration or mild conditions underscore the versatility of these catalysts in promoting efficient condensation reactions (Azarifar, Nejat-Yami, & Zolfigol, 2013). Similarly, the development of methodologies for the synthesis of functionalized diheterobicyclo octanes highlights their utility as building blocks in organic synthesis, driven by their presence in natural products and their potential for creating biologically active molecules (Flores & Díez, 2014).
Properties
IUPAC Name |
[4-(1,3-thiazol-2-yloxy)phenyl]-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c25-18(13-1-5-17(6-2-13)26-19-20-8-10-27-19)24-14-3-4-15(24)12-16(11-14)23-9-7-21-22-23/h1-2,5-10,14-16H,3-4,11-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDAPAADPHYOREL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)OC4=NC=CS4)N5C=CN=N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
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